molecular formula C4H2ClN2NaO B13038100 sodium;4-chloropyrimidin-3-id-2-one

sodium;4-chloropyrimidin-3-id-2-one

Cat. No.: B13038100
M. Wt: 152.51 g/mol
InChI Key: YQPOKVNJYWKUOS-UHFFFAOYSA-M
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Description

Sodium;4-chloropyrimidin-3-id-2-one is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-chloropyrimidin-3-id-2-one typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4-chloropyrimidine with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors, and the product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-chloropyrimidin-3-id-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;4-chloropyrimidin-3-id-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of sodium;4-chloropyrimidin-3-id-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The compound’s effects are mediated through its ability to form stable complexes with its targets, thereby modulating their activity and leading to the desired biological outcomes .

Comparison with Similar Compounds

Sodium;4-chloropyrimidin-3-id-2-one can be compared with other pyrimidine derivatives such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new drugs and materials.

Properties

Molecular Formula

C4H2ClN2NaO

Molecular Weight

152.51 g/mol

IUPAC Name

sodium;4-chloropyrimidin-3-id-2-one

InChI

InChI=1S/C4H3ClN2O.Na/c5-3-1-2-6-4(8)7-3;/h1-2H,(H,6,7,8);/q;+1/p-1

InChI Key

YQPOKVNJYWKUOS-UHFFFAOYSA-M

Canonical SMILES

C1=C([N-]C(=O)N=C1)Cl.[Na+]

Origin of Product

United States

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